4-Methyl-1H-imidazol-2(3H)-one hydrochloride
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Overview
Description
4-Methyl-1H-imidazol-2(3H)-one hydrochloride is a chemical compound with the molecular formula C4H7ClN2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-imidazol-2(3H)-one hydrochloride typically involves the reaction of 4-methylimidazole with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of imidazole derivatives with altered electronic properties.
Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its reactivity and applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the imidazole ring, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Scientific Research Applications
4-Methyl-1H-imidazol-2(3H)-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-imidazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
4-Methylimidazole: A closely related compound with similar structural features but different reactivity and applications.
1H-Imidazole: The parent compound of the imidazole family, widely used in various chemical and biological contexts.
2-Methylimidazole: Another derivative with distinct properties and uses.
Uniqueness: 4-Methyl-1H-imidazol-2(3H)-one hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. These unique features make it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C4H7ClN2O |
---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
4-methyl-1,3-dihydroimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c1-3-2-5-4(7)6-3;/h2H,1H3,(H2,5,6,7);1H |
InChI Key |
WPNHGZQUXJLABO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)N1.Cl |
Origin of Product |
United States |
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